(6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one
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Overview
Description
(6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one is a chemical compound that belongs to the class of morpholinones This compound is characterized by the presence of a fluorophenyl group attached to the morpholinone ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and 4-methylmorpholine.
Formation of Intermediate: The 3-fluoroaniline is reacted with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst to form the morpholinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet the demands of commercial production.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where its unique chemical properties are advantageous.
Industry
Industrially, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the morpholinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(6S)-6-(3-chlorophenyl)-4-methylmorpholin-3-one: Similar structure with a chlorine atom instead of fluorine.
(6S)-6-(3-bromophenyl)-4-methylmorpholin-3-one: Similar structure with a bromine atom instead of fluorine.
(6S)-6-(3-iodophenyl)-4-methylmorpholin-3-one: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one imparts unique electronic and steric properties compared to its analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological targets, making it distinct from its chlorine, bromine, and iodine counterparts.
Properties
CAS No. |
920798-17-0 |
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Molecular Formula |
C11H12FNO2 |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
(6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one |
InChI |
InChI=1S/C11H12FNO2/c1-13-6-10(15-7-11(13)14)8-3-2-4-9(12)5-8/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
OCYRRHGEYGBXQR-SNVBAGLBSA-N |
Isomeric SMILES |
CN1C[C@@H](OCC1=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CN1CC(OCC1=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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